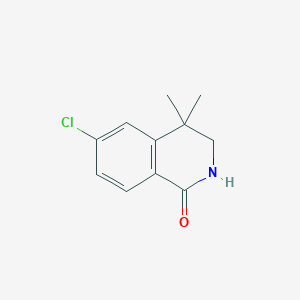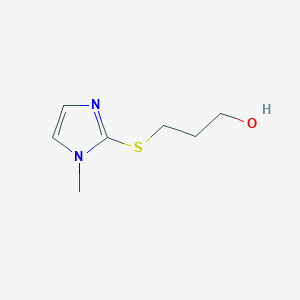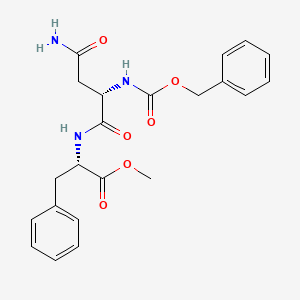
Z-Asn-Phe-Ome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Asn-Phe-Ome is a synthetic dipeptide compound composed of N-carbobenzoxy-L-asparagine and L-phenylalanine methyl ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the carbobenzoxy (Z) protecting group and the methyl ester (Ome) makes it a useful intermediate in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asn-Phe-Ome typically involves the coupling of N-carbobenzoxy-L-asparagine (Z-Asn) with L-phenylalanine methyl ester (Phe-Ome). This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis using proteases, which offer a biomass-based, environmentally benign, and stereo-/regioselective method for peptide synthesis . This approach can replace traditional chemical synthesis methods, providing a more sustainable and efficient production process.
化学反应分析
Types of Reactions
Z-Asn-Phe-Ome can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to form Z-Asn-Phe-OH.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation and reduction reactions, although these are less common.
Substitution: The carbobenzoxy protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.
Deprotection: The carbobenzoxy group can be removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Major Products
Z-Asn-Phe-OH: Formed by hydrolysis of the ester bond.
Asn-Phe-Ome: Formed by deprotection of the carbobenzoxy group.
科学研究应用
Z-Asn-Phe-Ome has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Drug Delivery: Its self-assembling properties make it useful in the design of nanostructures and hydrogels for drug delivery systems.
Biomaterials: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of Z-Asn-Phe-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The presence of the carbobenzoxy group can influence the compound’s binding affinity and specificity for certain enzymes .
相似化合物的比较
Similar Compounds
Z-Asn-Phe-NH2: Similar structure but with an amide group instead of a methyl ester.
Z-Asn-OMe: Contains only the asparagine residue with a methyl ester group.
Z-Phe-Phe-Ome: Another dipeptide with phenylalanine residues.
Uniqueness
Z-Asn-Phe-Ome is unique due to the combination of the asparagine and phenylalanine residues, along with the carbobenzoxy protecting group and methyl ester. This specific structure allows for versatile applications in peptide synthesis and biomaterials development .
属性
CAS 编号 |
4976-86-7 |
|---|---|
分子式 |
C22H25N3O6 |
分子量 |
427.4 g/mol |
IUPAC 名称 |
methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H25N3O6/c1-30-21(28)18(12-15-8-4-2-5-9-15)24-20(27)17(13-19(23)26)25-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H2,23,26)(H,24,27)(H,25,29) |
InChI 键 |
XHINWMJGDYTIFM-UHFFFAOYSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-Fluorobenzoyl)phenoxy]benzoic acid](/img/structure/B8594185.png)
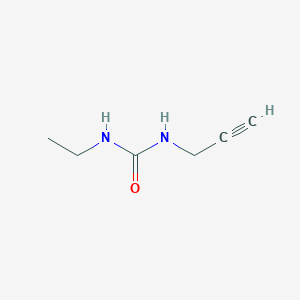
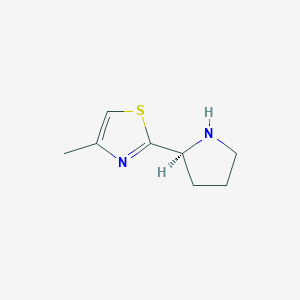
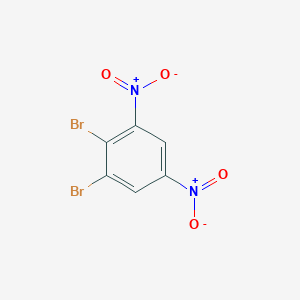
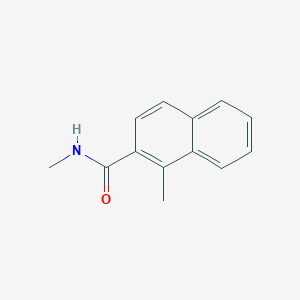
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8594216.png)
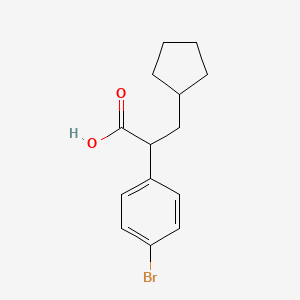
![Spiro[2.5]octane-4-carbaldehyde](/img/structure/B8594245.png)
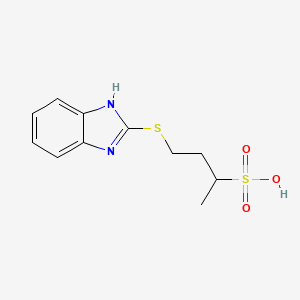
![Ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8594252.png)
![{[(9H-Carbazol-2-yl)oxy]methyl}phosphonic acid](/img/structure/B8594271.png)
![9-amino-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]isoquinolin-1(8H)-one](/img/structure/B8594278.png)
